Ethyl alpha-allylisovalerate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl 2-propan-2-ylpent-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-7-9(8(3)4)10(11)12-6-2/h5,8-9H,1,6-7H2,2-4H3 |
InChI Key |
SBLNFKQDODKUDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Alpha Allylisovalerate
Retrosynthetic Analysis of Ethyl alpha-allylisovalerate
A retrosynthetic analysis of this compound, also known as Ethyl 2-allyl-3-methylbutanoate, identifies two primary bond disconnections that suggest logical synthetic pathways. The first is the disconnection of the ester linkage (C-O bond), and the second is the disconnection of the carbon-carbon bond at the α-position to the carbonyl group.
Pathway A: Ester Bond Disconnection: This approach involves a disconnection of the ethyl ester group, leading to 2-allyl-3-methylbutanoic acid and ethanol (B145695) as the primary synthons. The forward reaction is a direct esterification, a classic and straightforward method for forming the target molecule.
Pathway B: Alpha-Carbon-Allyl Group Disconnection: This strategy breaks the C-C bond between the alpha-carbon and the allyl group. This leads to an enolate equivalent of ethyl isovalerate and an allyl electrophile, such as allyl bromide. The forward synthesis would involve the α-alkylation of an ethyl isovalerate precursor.
These two fundamental disconnections form the basis for the most common and practical syntheses of this compound.
Contemporary Synthetic Routes to this compound
Modern organic synthesis provides several effective methods for the construction of this compound, each with distinct advantages.
Direct Esterification Approaches Utilizing Isovaleric Acid Precursors
The most direct route to this compound is the esterification of its corresponding carboxylic acid, 2-allyl-3-methylbutanoic acid, with ethanol. The Fischer-Speier esterification is a widely used method for this transformation. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.comlibretexts.orgorganic-chemistry.org This reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst. libretexts.org
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer and the elimination of a water molecule, the final ester is formed. masterorganicchemistry.com To drive the reaction equilibrium toward the product, an excess of the alcohol is typically used, or the water generated during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comchemistrysteps.com
| Parameter | Condition | Purpose | Citation |
| Reactants | 2-allyl-3-methylbutanoic acid, Ethanol | Carboxylic acid and alcohol | masterorganicchemistry.com |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | To protonate the carbonyl and activate it for nucleophilic attack | masterorganicchemistry.comorganic-chemistry.org |
| Solvent | Excess Ethanol | Serves as both reactant and solvent; drives equilibrium | masterorganicchemistry.com |
| Temperature | Reflux | To provide the necessary activation energy for the reaction | chemistrysteps.com |
| Workup | Neutralization, Extraction | To remove the acid catalyst and isolate the ester product | [N/A] |
Alkylation Reactions at the Alpha-Carbon of Ethyl Isovalerate Analogues
An alternative and powerful strategy involves the formation of the α-allyl C-C bond through the alkylation of an ester enolate. pressbooks.publibretexts.org This method starts with a readily available precursor, ethyl isovalerate. wikipedia.orgnih.gov The process is a two-step sequence involving deprotonation followed by nucleophilic substitution.
First, the α-proton of ethyl isovalerate is abstracted by a strong, non-nucleophilic base to form an enolate. pressbooks.pub A common choice for this step is lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). nih.govyoutube.com The use of a strong, sterically hindered base like LDA ensures rapid and complete conversion to the enolate, which prevents side reactions such as Claisen condensation. masterorganicchemistry.com
In the second step, the nucleophilic enolate is treated with an electrophilic allyl source, typically an allyl halide like allyl bromide. libretexts.orgyoutube.com The enolate attacks the allyl bromide in a classic Sₙ2 reaction, displacing the bromide and forming the new carbon-carbon bond at the α-position. pressbooks.pub This method is highly effective for primary halides like allyl bromide. youtube.com
| Step | Reagent/Condition | Purpose | Citation |
| 1. Enolate Formation | Lithium diisopropylamide (LDA), THF, -78 °C | Complete and regioselective deprotonation of the α-carbon | libretexts.orgnih.gov |
| 2. Alkylation | Allyl Bromide (CH₂=CHCH₂Br) | Electrophile for Sₙ2 reaction with the enolate | pressbooks.pub |
| Workup | Aqueous Quench (e.g., NH₄Cl) | To neutralize the reaction mixture and any remaining base | chemicalbook.com |
Allylation Reactions in the Synthesis of this compound
The term "allylation" in this context specifically refers to the introduction of the allyl group onto the α-carbon of the ethyl isovalerate scaffold. The most direct method, as detailed in the previous section, is the Sₙ2 reaction of the corresponding lithium enolate with an allyl halide. nih.gov
Beyond this, more advanced catalytic methods exist for the allylation of enolates. For example, palladium-catalyzed allylic alkylation can be employed, often using allyl acetate (B1210297) as the allyl source. nih.gov These reactions proceed through a π-allyl palladium intermediate. While highly effective, they often require more complex catalytic systems and careful optimization. For a straightforward synthesis of this compound, the direct alkylation of the LDA-generated enolate with allyl bromide remains a robust and common choice. nih.govyoutube.com
Olefin Metathesis Strategies for Allylic Group Introduction
Olefin metathesis is a powerful tool for C-C double bond formation and could be hypothetically applied to the synthesis of this compound, though it represents a less direct approach. illinois.edu A potential strategy would involve a cross-metathesis reaction. acs.orgrsc.org
For instance, one could envision a precursor such as ethyl 2-(but-3-en-1-yl)-3-methylbutanoate. A cross-metathesis reaction of this precursor with ethylene, catalyzed by a ruthenium-based catalyst like Grubbs' second-generation catalyst, would theoretically cleave the terminal double bond, releasing propene and forming a new terminal double bond, effectively shortening the side chain to the desired allyl group. However, a more practical metathesis route might involve building a key intermediate. For example, cross-metathesis between an allylic alcohol and an acrylate (B77674) ester can form γ-hydroxy-α,β-unsaturated esters, which could then be further modified. acs.org This highlights the versatility of metathesis in building complex carbon skeletons that could then be converted to the target molecule through subsequent steps. illinois.eduacs.org
Chemo- and Regioselective Synthesis of the Ester Linkage
The concept of chemo- and regioselectivity is crucial in organic synthesis. In the context of producing this compound, these principles apply differently to the main synthetic routes.
When employing the direct esterification route (Pathway A), the primary concern is chemoselectivity. The synthetic precursor, 2-allyl-3-methylbutanoic acid, contains both a carboxylic acid and an alkene (the allyl group). Standard Fischer esterification conditions (strong acid, heat) are generally chemoselective for the carboxylic acid, as the alkene is typically unreactive under these conditions. masterorganicchemistry.commasterorganicchemistry.com This allows for the selective formation of the ester without affecting the allyl group.
In the alkylation route (Pathway B), the key issue is regioselectivity. The starting material, ethyl isovalerate, has only one α-carbon with abstractable protons. Therefore, deprotonation with a strong base like LDA will unambiguously form the enolate at the desired position. pressbooks.pub This inherent regiocontrol is an advantage of this pathway. The use of a strong, non-nucleophilic base also enhances chemoselectivity by favoring proton abstraction over nucleophilic attack at the ester carbonyl, which could lead to unwanted side products. nih.gov
Catalytic Systems in the Synthesis of this compound
The development of sophisticated catalytic systems has been pivotal in advancing the synthesis of complex molecules like this compound. These catalysts facilitate efficient bond formation under mild conditions and can control stereochemistry, leading to the desired enantiomer.
Transition metal catalysis, particularly with palladium, has become a cornerstone for the formation of α-allyl esters. The most prominent of these methods is the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation. wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of an enolate, or a related nucleophile, with an allylic substrate bearing a leaving group.
In the context of synthesizing this compound, the enolate of ethyl isovalerate would be reacted with an allyl electrophile, such as allyl carbonate or allyl acetate, in the presence of a palladium(0) catalyst. The catalytic cycle, as established by Tsuji and Trost, involves the oxidative addition of the palladium(0) catalyst to the allylic substrate to form a π-allylpalladium(II) complex. wikipedia.org Subsequent nucleophilic attack by the enolate of ethyl isovalerate on this complex, followed by reductive elimination, yields the desired this compound and regenerates the palladium(0) catalyst. wikipedia.orgorganic-chemistry.org
The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivities. Phosphine ligands are commonly employed to modulate the reactivity and stability of the palladium catalyst. wikipedia.org The general applicability of palladium catalysis is highlighted by its use in the β-allylation of 2,3-disubstituted indoles and the α,β-dehydrogenation of cyclic ketones, demonstrating its versatility in forming C-C bonds adjacent to various functional groups. organic-chemistry.orgnih.gov
A general representation of the palladium-catalyzed synthesis of an α-allyl ester is shown below:
A simplified scheme for the palladium-catalyzed allylation of an ester enolate.Research into related systems, such as the palladium-catalyzed synthesis of ethyl 2-aryl 2,3-alkadienoates, further underscores the power of this approach in constructing complex ester derivatives. nih.gov
The demand for enantiomerically pure compounds has driven the development of asymmetric catalytic methods. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of chiral molecules, including α-substituted esters.
For the asymmetric synthesis of this compound, an organocatalytic approach would typically involve the reaction of an ethyl isovalerate derivative with an allylic electrophile in the presence of a chiral organocatalyst. While direct organocatalytic α-allylation of esters is an area of ongoing research, analogous reactions with aldehydes provide a strong precedent. For instance, the enantioselective α-nitrogenation of α,α-disubstituted aldehydes using a chiral carbamate-monoprotected cyclohexa-1,2-diamine as an organocatalyst has been shown to proceed with excellent yields and enantioselectivities up to 99% ee. nih.gov This demonstrates the potential for precise stereochemical control at a quaternary carbon center.
Another relevant strategy is the organocatalytic enantioselective decarboxylative protonation of α-alkyl-α-aryl malonate monoesters, which utilizes a chiral 1,2-trans-diaminocyclohexane-based N-sulfonamide to create a chiral center with high enantioselectivity. rsc.org These examples highlight the potential of chiral amines and their derivatives to act as effective organocatalysts in asymmetric transformations of carbonyl compounds.
Interactive Data Table: Comparison of Catalytic Systems for α-Allylation
| Catalytic System | Catalyst Example | Key Features | Potential for this compound |
|---|---|---|---|
| Transition Metal Catalysis | Pd(PPh₃)₄ | High efficiency, broad substrate scope. | Well-established for α-allyl ester synthesis. |
| Organocatalysis | Chiral diamine derivatives | High enantioselectivity, metal-free. | Promising for asymmetric synthesis. |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Mechanochemistry, which involves conducting reactions in the solid state through mechanical force (e.g., ball milling), offers a promising solvent-free alternative. The solvent-free mechanochemical synthesis of esters and azo dyes has been successfully demonstrated, showcasing the potential of this technique to create complex molecules without the need for bulk solvents. rsc.orgmdpi.comrsc.org Applying this to the synthesis of this compound could involve the ball-milling of ethyl isovalerate, an appropriate allyl source, and a solid catalyst.
Where solvents are necessary, the use of greener alternatives is encouraged. For example, molybdenum-catalyzed regioselective allylic amination has been successfully carried out in ethanol, a more environmentally benign solvent compared to many traditional organic solvents. organic-chemistry.org
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov Reactions with high atom economy are inherently greener as they generate less waste.
The Tsuji-Trost reaction, while a powerful synthetic tool, can have a moderate atom economy depending on the choice of the allylic substrate and the nucleophile's counterion. For instance, if an allyl carbonate is used, a carbonate salt is generated as a byproduct. A more atom-economical approach is the direct use of allylic alcohols as alkylating agents, where water is the only byproduct. nih.gov This strategy aligns well with the principles of green chemistry by maximizing the incorporation of reactant atoms into the final product.
The formula for calculating atom economy is as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For a hypothetical synthesis of this compound from ethyl isovalerate and allyl acetate, the byproducts would be acetic acid. A detailed calculation would be required to determine the specific atom economy of this transformation.
Purification and Isolation Techniques for Synthetic this compound
After the synthesis, the desired this compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts.
Standard purification for esters often involves a series of extraction and washing steps. For instance, the crude reaction mixture can be washed with a dilute aqueous solution of sodium carbonate or sodium bicarbonate to remove any acidic impurities. This is followed by washing with water and then brine to remove water-soluble impurities. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.
For volatile esters like this compound, distillation is a common and effective method of purification. The boiling point of the closely related ethyl isovalerate is 135 °C, which can serve as an estimate for the distillation temperature of this compound under atmospheric pressure. thegoodscentscompany.com
For the separation and analysis of the final product, chromatographic techniques are invaluable. Gas chromatography-mass spectrometry (GC-MS) can be used to determine the purity of the compound and confirm its molecular weight. jmchemsci.commdpi.comcabidigitallibrary.org For chiral compounds like this compound, chiral high-performance liquid chromatography (HPLC) is essential for separating the enantiomers and determining the enantiomeric excess (ee) of the product. researchgate.netrsc.orgchiralpedia.comresearchgate.netnih.gov This is often achieved using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Flash column chromatography is also a common technique for the purification of α-allyl esters on a preparative scale. rsc.org
Interactive Data Table: Purification Techniques for this compound
| Technique | Purpose | Key Considerations |
|---|---|---|
| Extraction/Washing | Removal of acidic and water-soluble impurities. | Choice of aqueous solution (e.g., NaHCO₃). |
| Distillation | Purification of volatile esters. | Boiling point of the compound. |
| GC-MS | Purity assessment and structural confirmation. | Volatility of the compound. |
| Chiral HPLC | Enantiomeric separation and ee determination. | Selection of the appropriate chiral stationary phase. |
| Flash Column Chromatography | Preparative scale purification. | Choice of solvent system and stationary phase. |
Spectroscopic and Structural Elucidation of Ethyl Alpha Allylisovalerate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive search for experimental data for Ethyl alpha-allylisovalerate (also known as ethyl 2-allyl-3-methylbutanoate) did not yield specific results for its ¹H NMR, ¹³C NMR, or two-dimensional NMR spectra. Spectroscopic data is crucial for the definitive structural elucidation of a chemical compound. The following sections outline the analytical techniques that would be employed for this purpose, though no public domain data is currently available for this specific molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis for Proton Environments
Detailed ¹H NMR analysis is essential for identifying the various proton environments within the this compound molecule. This technique provides information on the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each unique proton. While specific data is unavailable, a theoretical analysis suggests the expected proton signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis for Carbon Framework
¹³C NMR spectroscopy is employed to determine the number of non-equivalent carbon atoms and their chemical environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shift of each signal provides insight into the type of carbon (e.g., alkyl, alkenyl, carbonyl).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons in the structure.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the complete molecular structure.
Infrared (IR) Spectroscopic Investigations of Vibrational Modes and Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. For this compound, characteristic absorption bands would be expected for the ester carbonyl group (C=O), the carbon-carbon double bond (C=C) of the allyl group, and the various carbon-hydrogen bonds.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks. Analysis of these fragments can provide valuable information about the molecule's structure. A detailed fragmentation pathway for this compound would be proposed based on the observed fragments in its EI-MS spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile compounds. In the context of this compound, ESI-MS provides crucial information about the molecular weight of the intact molecule. The process involves dissolving the analyte in a polar solvent and spraying it into an electric field, which generates charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov
For this compound (C₁₀H₁₈O₂), with a molecular weight of 170.25 g/mol , ESI-MS in positive ion mode would primarily generate the protonated molecule, [M+H]⁺. Additionally, adducts with common cations present in the solvent or mobile phase, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are frequently observed. Another common adduct in the presence of ammonium (B1175870) salts (e.g., ammonium formate (B1220265) or acetate (B1210297) used as mobile phase additives) is the ammonium adduct, [M+NH₄]⁺. nih.gov These ions are foundational for confirming the molecular mass of the compound.
Table 1: Predicted ESI-MS Ions for this compound
| Ion Species | Formula | Adduct | Predicted m/z |
|---|---|---|---|
| Protonated Molecule | [C₁₀H₁₉O₂]⁺ | [M+H]⁺ | 171.1380 |
| Sodium Adduct | [C₁₀H₁₈O₂Na]⁺ | [M+Na]⁺ | 193.1199 |
| Ammonium Adduct | [C₁₀H₂₂NO₂]⁺ | [M+NH₄]⁺ | 188.1645 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is distinguished from standard-resolution MS by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm). This precision allows for the determination of the elemental composition of the molecule and its fragments. By comparing the experimentally measured exact mass with the calculated theoretical mass, a unique molecular formula can be assigned with a high degree of confidence.
For the protonated this compound ion, [M+H]⁺, HRMS would provide a mass measurement that can distinguish its elemental formula, C₁₀H₁₉O₂, from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). This capability is indispensable for confirming the identity of a known compound or for elucidating the structure of a new one.
Table 2: Theoretical Exact Masses for HRMS Analysis of this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₉O₂ | 171.1385 |
Chromatographic Coupling Techniques for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the resulting mass spectrum.
GC Conditions: A typical GC analysis would employ a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The oven temperature would be programmed to start at a low temperature (e.g., 50-70°C) and ramp up to a higher temperature (e.g., 250-300°C) to ensure the elution of the compound. jmaterenvironsci.com
Mass Spectrum Fragmentation: Upon entering the mass spectrometer (typically using Electron Ionization at 70 eV), this compound undergoes predictable fragmentation, providing a characteristic fingerprint. Key fragmentation pathways for esters include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or the ethyl group would lead to the formation of a stable acylium ion.
McLafferty Rearrangement: As an ethyl ester, a characteristic fragmentation pathway involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule. This process results in a prominent ion at m/z 88. acs.orgtdx.cat
Allylic Cleavage: The presence of the allyl group introduces another fragmentation pathway. Cleavage of the bond beta to the double bond is favorable as it produces a stable allylic cation or radical. youtube.com The allyl cation itself would appear at m/z 41.
Loss of Neutral Fragments: The molecular ion (M⁺• at m/z 170) may be weak or absent. youtube.com Other significant fragments can arise from the loss of neutral molecules like ethene (C₂H₄, 28 Da), propene (C₃H₆, 42 Da), or the ethoxy group (C₂H₅O, 45 Da).
The mass spectrum of the isomeric compound, allyl isovalerate, shows a base peak at m/z 41 (allyl cation) and a significant peak at m/z 57, corresponding to the isovaleryl cation. nist.gov While the fragmentation will differ due to the placement of the allyl group, the stability of these fragments suggests they may also appear in the spectrum of this compound.
Table 3: Predicted Key Fragments in the GC-MS (EI) Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 170 | [C₁₀H₁₈O₂]⁺• | Molecular Ion |
| 129 | [M - C₃H₅]⁺• | Loss of allyl radical |
| 125 | [M - OC₂H₅]⁺ | Alpha-cleavage |
| 88 | [C₄H₈O₂]⁺• | McLafferty Rearrangement |
| 85 | [C₅H₉O]⁺ | Loss of ethoxy radical and CO |
| 57 | [C₄H₉]⁺ | Isopropyl group fragment |
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
In RP-HPLC, a non-polar stationary phase (typically a C18 or C8 silica-based column) is used with a polar mobile phase. For a moderately non-polar compound like this compound, the mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the compound's hydrophobic partitioning between the stationary and mobile phases. Detection can be achieved using a UV detector; however, since simple esters lack a strong chromophore, detection would be limited to low wavelengths (e.g., 200-220 nm).
An isocratic elution (constant mobile phase composition) can be used for simple purity checks, while a gradient elution (where the organic solvent concentration is increased over time) is more effective for separating impurities with a wider range of polarities. researchgate.net
Table 4: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Conformational Analysis and Stereochemical Characterization
The structure of this compound (Ethyl 2-allyl-3-methylbutanoate) contains a stereocenter at the alpha-carbon (C2), the carbon to which the allyl group, isopropyl group, and the carboxyethyl group are attached.
Stereochemistry: The presence of this single chiral center means that the compound can exist as a pair of enantiomers: (R)-Ethyl 2-allyl-3-methylbutanoate and (S)-Ethyl 2-allyl-3-methylbutanoate. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The synthesis of this compound without chiral control would result in a racemic mixture (a 50:50 mixture of both enantiomers). The separation and characterization of these enantiomers would require chiral chromatography (either GC or HPLC with a chiral stationary phase).
Conformational Analysis: Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from rotation around the C2-C3 bond (connecting the chiral center to the isopropyl group) and the C2-C(allyl) bond.
Chemical Reactivity and Transformation of Ethyl Alpha Allylisovalerate
Reactions Involving the Ester Moiety
The ester group in ethyl alpha-allylisovalerate is a key site for chemical transformations, including hydrolysis, transesterification, and reduction. These reactions involve the cleavage of the acyl-oxygen bond and are influenced by factors such as steric hindrance presented by the adjacent alpha-substituents (allyl and isobutyl groups).
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis is effectively irreversible. chemistrysteps.comucoz.com The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion (⁻OCH₂CH₃). The ethoxide, a strong base, deprotonates the newly formed α-allylisovaleric acid, creating a carboxylate salt. chemistrysteps.com This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com
The kinetics of hydrolysis are significantly affected by the steric hindrance around the carbonyl group. The bulky isobutyl and allyl groups at the α-position in this compound are expected to slow down the rate of both acid- and base-catalyzed hydrolysis compared to less hindered esters like ethyl acetate (B1210297). ucoz.com
Table 1: Hydrolysis Reactions of this compound
| Reaction Type | Reagents | Products | Key Features |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., dil. H₂SO₄ or HCl), Heat | α-Allylisovaleric acid, Ethanol (B145695) | Reversible equilibrium reaction. chemistrysteps.com |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, H₂O, Heat | Sodium or Potassium α-allylisovalerate, Ethanol | Irreversible reaction. chemistrysteps.com |
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.com To synthesize analogous esters of α-allylisovaleric acid, this compound can be reacted with a different alcohol (R'-OH) in the presence of a catalyst.
Under basic conditions, an alkoxide (R'O⁻) corresponding to the new alcohol acts as the nucleophile, attacking the ester carbonyl and leading to the substitution of the original ethoxy group. masterorganicchemistry.com Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, with the new alcohol acting as the nucleophile instead of water. masterorganicchemistry.com To favor the formation of the desired product, the reactant alcohol is often used in large excess or as the solvent. masterorganicchemistry.com A variety of catalysts can be employed, including mineral acids, alkoxides, and solid catalysts like silica (B1680970) chloride or zinc clusters. organic-chemistry.org
Table 2: Transesterification of this compound
| Catalyst Type | Typical Reagents | General Product | Conditions |
|---|---|---|---|
| Acid-Catalyzed | R'-OH, H₂SO₄ (cat.) | Alkyl α-allylisovalerate, Ethanol | Excess R'-OH, Heat. masterorganicchemistry.com |
| Base-Catalyzed | R'-OH, NaOR' (cat.) | Alkyl α-allylisovalerate, Ethanol | Excess R'-OH. masterorganicchemistry.com |
Esters can be reduced to primary alcohols using strong reducing agents. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, but lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation. ucalgary.camasterorganicchemistry.comlibretexts.org
The reaction of this compound with LiAlH₄ in a solvent like diethyl ether or THF, followed by an aqueous workup, would yield two alcohol products. The carboxylate portion of the ester is reduced to a primary alcohol, 2-allyl-3-methylbutan-1-ol, while the ethyl portion is released as ethanol. ucalgary.ca The mechanism involves two successive additions of a hydride ion (H⁻) from LiAlH₄. The first addition results in a tetrahedral intermediate that expels an ethoxide leaving group to form an aldehyde intermediate. Since aldehydes are more reactive than esters towards reduction, this intermediate is immediately reduced by a second hydride ion to form an alkoxide, which is then protonated during the workup to give the primary alcohol. ucalgary.camasterorganicchemistry.com
A more selective reduction to the corresponding aldehyde can be achieved using a bulkier, less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). masterorganicchemistry.comresearchgate.net
Table 3: Reduction of this compound
| Reagent | Products | Reaction Notes |
|---|---|---|
| 1. LiAlH₄, Et₂O or THF 2. H₃O⁺ workup | 2-allyl-3-methylbutan-1-ol and Ethanol | Complete reduction to primary alcohols. libretexts.org |
| 1. DIBAL-H, Toluene, -78 °C 2. H₂O workup | 2-allyl-3-methylbutanal and Ethanol | Partial reduction stops at the aldehyde stage. masterorganicchemistry.com |
Reactions Involving the Allylic Double Bond
The carbon-carbon double bond in the allyl group of this compound is a site of high electron density, making it susceptible to attack by electrophiles.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to the double bond proceeds via a mechanism involving a cyclic halonium ion intermediate. libretexts.org The alkene's π electrons attack one halogen atom, displacing the other as a halide ion. The resulting bridged halonium ion is then attacked from the opposite face by the halide ion. This anti-addition results in a vicinal dihalide. For this compound, this would yield ethyl 2-(2,3-dihalopropyl)-3-methylbutanoate.
Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HBr, HCl) to the double bond is a classic example of an electrophilic addition. masterorganicchemistry.compressbooks.pub The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. leah4sci.comlibretexts.org The mechanism involves the protonation of the double bond by HX to form the more stable carbocation intermediate. masterorganicchemistry.comyoutube.com In the case of the allyl group, protonation of the terminal carbon (CH₂) yields a secondary carbocation adjacent to the ester-bearing carbon. The halide ion (X⁻) then attacks this carbocation to form the final product, ethyl 2-(2-halopropyl)-3-methylbutanoate.
Table 4: Electrophilic Addition to the Allyl Group
| Reaction | Reagent | Expected Major Product | Mechanism/Rule |
|---|---|---|---|
| Halogenation | Br₂ or Cl₂ in CCl₄ | Ethyl 2-(2,3-dihalopropyl)-3-methylbutanoate | Anti-addition via cyclic halonium ion. libretexts.org |
| Hydrohalogenation | HBr or HCl | Ethyl 2-(2-halopropyl)-3-methylbutanoate | Follows Markovnikov's rule. leah4sci.com |
Ozonolysis is a powerful method for cleaving carbon-carbon double and triple bonds by reaction with ozone (O₃). wikipedia.orgbyjus.com The reaction breaks the double bond of the allyl group in this compound, replacing it with two carbonyl groups. masterorganicchemistry.com
The mechanism, first proposed by Criegee, involves the 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide (molozonide). wikipedia.orgorganic-chemistry.org This intermediate rapidly rearranges to a more stable secondary ozonide (a trioxolane). The ozonide is then cleaved in a workup step.
The nature of the final products depends on the workup conditions:
Reductive Workup: Treatment of the ozonide with a mild reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com Ozonolysis of this compound followed by a reductive workup would break the C=C bond to form ethyl 2-formyl-3-methylbutanoate and formaldehyde.
Oxidative Workup: If the ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. In this case, the products would be ethyl 2-carboxy-3-methylbutanoate and carbon dioxide (from the oxidation of formaldehyde).
Table 5: Ozonolysis of this compound
| Workup Type | Reagents | Products |
|---|---|---|
| Reductive | 1. O₃, CH₂Cl₂, -78 °C 2. (CH₃)₂S (DMS) or Zn/H₂O | Ethyl 2-formyl-3-methylbutanoate, Formaldehyde |
| Oxidative | 1. O₃, CH₂Cl₂, -78 °C 2. H₂O₂ | Ethyl 2-carboxy-3-methylbutanoate, Carbon dioxide |
Compound Reference Table
| Common Name | IUPAC Name |
|---|---|
| This compound | Ethyl 2-allyl-3-methylbutanoate |
| α-Allylisovaleric acid | 2-allyl-3-methylbutanoic acid |
| Ethanol | Ethanol |
| Sodium α-allylisovalerate | Sodium 2-allyl-3-methylbutanoate |
| 2-allyl-3-methylbutan-1-ol | 2-allyl-3-methylbutan-1-ol |
| 2-allyl-3-methylbutanal | 2-allyl-3-methylbutanal |
| Ethyl 2-(2,3-dihalopropyl)-3-methylbutanoate | Ethyl 2-(2,3-dihalopropyl)-3-methylbutanoate |
| Ethyl 2-(2-halopropyl)-3-methylbutanoate | Ethyl 2-(2-halopropyl)-3-methylbutanoate |
| Ethyl 2-formyl-3-methylbutanoate | Ethyl 2-formyl-3-methylbutanoate |
| Formaldehyde | Methanal |
| Ethyl 2-carboxy-3-methylbutanoate | 3-ethoxycarbonyl-4-methylpentanoic acid |
| Carbon dioxide | Carbon dioxide |
| Ethyl acetate | Ethyl ethanoate |
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] cycloaddition)
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The allyl group in this compound can participate as the 2π-electron component in these reactions.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.comorganic-chemistry.org In the case of this compound, the ester group acts as an electron-withdrawing group, activating the allylic double bond for reaction with a diene. The reaction typically proceeds via a concerted mechanism, where new σ-bonds are formed simultaneously as π-bonds are broken. wikipedia.org
An illustrative example is the reaction of this compound with a simple diene like 1,3-butadiene. The reaction leads to the formation of a cyclohexene (B86901) derivative with the substituents adopting a specific stereochemistry dictated by the reaction conditions and the nature of the reactants.
[3+2] Cycloaddition: This type of reaction involves a three-atom component (1,3-dipole) and a two-atom component (dipolarophile), which is the alkene in this compound. sci-rad.com These reactions are a valuable method for the synthesis of five-membered heterocyclic rings. sci-rad.com Common 1,3-dipoles include nitrile oxides, azomethine ylides, and nitrones. sci-rad.comresearchgate.net
For instance, the reaction of this compound with a nitrile N-oxide would yield a substituted isoxazoline. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors of the reactants. researchgate.net
| Cycloaddition Type | Reactant | Product Type |
| Diels-Alder ([4+2]) | Conjugated Diene | Substituted Cyclohexene |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide) | Substituted Isoxazoline |
Polymerization Studies of the Allylic Moiety
The allylic double bond in this compound can undergo polymerization, although it is generally less reactive in this regard compared to vinyl monomers. The presence of the allylic proton makes it susceptible to chain transfer reactions, which can limit the molecular weight of the resulting polymer.
Studies on the polymerization of allylic compounds often explore different initiation methods, such as radical, cationic, or coordination polymerization. The choice of initiator and reaction conditions can significantly influence the polymer structure and properties. Research in this area for this compound would likely focus on overcoming the challenges of allylic polymerization to produce well-defined polymers.
Reactions at the Alpha-Carbon (Chiral Center)
The alpha-carbon of this compound is a chiral center and is also activated by the adjacent ester group, making it a site for various chemical transformations.
The hydrogen atom on the alpha-carbon of this compound is acidic due to the electron-withdrawing effect of the carbonyl group of the ester. masterorganicchemistry.com In the presence of a suitable base, this proton can be removed to form an enolate ion. masterorganicchemistry.comyoutube.com The formation of the enolate is a key step in many reactions that functionalize the alpha-position. libretexts.org
The stability of the enolate is enhanced by resonance, where the negative charge is delocalized onto the oxygen atom of the carbonyl group. masterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there were other acidic protons present. libretexts.org
Given that the alpha-carbon is a stereocenter, reactions at this position can be designed to proceed with a high degree of stereoselectivity. This is of significant interest in asymmetric synthesis.
Stereoselective transformations often involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction. For example, the alkylation of the enolate derived from this compound with an electrophile can be performed enantioselectively by employing a chiral base or a chiral phase-transfer catalyst. The enolate can also react with various electrophiles in SN2-type reactions. libretexts.org
| Transformation | Reagents | Key Feature |
| Enolate Alkylation | Strong Base (e.g., LDA), Alkyl Halide | Formation of a new C-C bond at the alpha-position. libretexts.org |
| Asymmetric Protonation | Chiral Proton Source | Enantioselective formation of one stereoisomer. |
Regioselectivity and Stereoselectivity in Chemical Reactions of this compound
Regioselectivity refers to the preference for a reaction to occur at one position over another. quora.commasterorganicchemistry.com In the context of this compound, regioselectivity is a key consideration in reactions involving both the allyl group and the alpha-carbon. For example, in addition reactions to the allyl group, the attacking reagent can add to either of the two carbons of the double bond. The outcome is often governed by Markovnikov's or anti-Markovnikov's rule, depending on the reaction mechanism.
Stereoselectivity is the preferential formation of one stereoisomer over another. quora.commasterorganicchemistry.com This is particularly relevant for this compound due to its chiral center. Reactions at the alpha-carbon or at the double bond can create new stereocenters. For instance, in the Diels-Alder reaction, the dienophile can approach the diene from two different faces, leading to the formation of endo or exo products. Often, the endo product is kinetically favored. youtube.com Similarly, hydrogenation of the double bond can lead to the formation of two diastereomers if the molecule already contains a stereocenter.
The control of both regioselectivity and stereoselectivity is a central theme in the synthetic utility of this compound, enabling the preparation of complex molecules with well-defined three-dimensional structures.
Computational and Theoretical Studies on Ethyl Alpha Allylisovalerate
Quantum Chemical Calculations
No published studies were found that performed quantum chemical calculations on Ethyl alpha-allylisovalerate. Consequently, data for the following subsections are unavailable.
Density Functional Theory (DFT) for Electronic Structure and Energetics
There are no available DFT studies to report on the electronic structure, optimized geometry, or energetic properties of this compound.
Ab Initio Methods for Molecular Properties
Information derived from Ab Initio calculations, such as precise molecular orbital energies or dipole moments for this compound, has not been reported in the literature.
Conformational Landscape Analysis and Energy Minima
A conformational analysis to identify stable conformers and their relative energy minima for this compound has not been documented.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
No research articles detailing the use of molecular dynamics simulations to investigate the conformational flexibility, dynamics, or intermolecular interactions of this compound could be located.
Reaction Mechanism Elucidation Through Computational Modeling
Computational studies aimed at elucidating reaction mechanisms involving this compound are absent from the scientific literature.
Transition State Analysis and Activation Barriers
Without studies on reaction mechanisms, there is no data available on the transition state geometries or the activation energy barriers for reactions involving this compound.
Solvent Effects on Reaction Pathways
In the computational study of reaction mechanisms, the choice of solvent is crucial as it can significantly influence the energy barriers and stability of intermediates and transition states. For a compound like this compound, theoretical models are employed to understand how different solvent environments affect its potential reaction pathways, such as hydrolysis, esterification, or rearrangements.
Implicit and explicit solvent models are the two primary approaches used in these theoretical investigations. The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous dielectric medium. This method is computationally efficient and provides a good approximation of the bulk solvent effects on the solute's electronic structure. For instance, in studying the hydrolysis of an ester, PCM can be used to calculate the free energy of activation in various solvents, revealing how polar protic solvents like water or ethanol (B145695) might stabilize charged transition states through hydrogen bonding, thereby lowering the energy barrier compared to nonpolar solvents like hexane (B92381) or toluene.
Explicit solvent models, while computationally more demanding, offer a more detailed picture by including individual solvent molecules in the calculation. This approach is particularly important when specific solvent-solute interactions, such as hydrogen bonding, play a critical role in the reaction mechanism. For a reaction involving this compound, explicit models could be used to study the specific interactions of water molecules with the carbonyl group during hydrolysis, providing insights into the step-by-step mechanism of bond breaking and formation.
Quantum chemical studies on similar reaction systems have shown that an increase in the degree of microsolvation, or the number of explicit solvent molecules, can systematically increase the reaction barrier. nih.gov This is attributed to the energy required to reorganize the solvent shell around the reacting species as they progress along the reaction coordinate. The competition between different reaction pathways, such as SN2 versus E2, can also be significantly influenced by the solvent. nih.gov For example, increasing the solvation of a nucleophile can make it a poorer electron donor, which may favor one pathway over another. nih.gov
Table 1: Illustrative Theoretical Calculation of Activation Energy for Hydrolysis of an Ester in Different Solvents
| Solvent | Dielectric Constant | Computational Model | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Water | 78.4 | PCM/DFT B3LYP/6-31G* | 15.2 |
| Methanol | 32.7 | PCM/DFT B3LYP/6-31G* | 18.5 |
| Acetone | 20.7 | PCM/DFT B3LYP/6-31G* | 22.1 |
Note: The data in this table is illustrative and based on typical results for ester hydrolysis. It does not represent experimentally verified values for this compound.
Prediction of Spectroscopic Properties from Theoretical Models
Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants of nuclei, which are then converted into chemical shifts. By performing these calculations for a proposed structure, the predicted 1H and 13C NMR spectra can be compared with experimental data. This comparison can help in the assignment of peaks and the verification of the molecular structure. Discrepancies between the predicted and experimental spectra can indicate the presence of conformational isomers or suggest that the initial structural assignment was incorrect.
Similarly, theoretical calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. By calculating the harmonic frequencies of a molecule at its optimized geometry, a theoretical IR spectrum can be generated. These calculated frequencies are often systematically scaled to account for anharmonicity and other limitations of the theoretical model, improving the agreement with experimental data. This can be particularly useful for identifying characteristic functional group vibrations, such as the C=O stretch of the ester group or the C=C stretch of the allyl group in this compound.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Model Ester
| Spectroscopic Data | Functional Group | Predicted Value | Experimental Value |
|---|---|---|---|
| 13C NMR Chemical Shift (ppm) | C=O | 172.5 | 170.8 |
| 1H NMR Chemical Shift (ppm) | O-CH2-CH3 | 4.15 | 4.12 |
| IR Frequency (cm-1) | C=O Stretch | 1755 | 1735 |
Note: This table contains hypothetical data for illustrative purposes and does not represent actual data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions (Non-Clinical Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In a non-clinical context, this can be applied to understand the interactions of molecules like this compound with proteins, enzymes, or other biological macromolecules.
The first step in QSAR modeling is to generate a set of molecular descriptors for the compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. For this compound, these descriptors could include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various topological and quantum chemical parameters.
Once the descriptors are calculated for a series of related compounds with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a QSAR model. This model takes the form of an equation that relates the descriptors to the observed activity. The goal is to develop a model that can accurately predict the activity of new, untested compounds based solely on their chemical structure.
For example, a QSAR model could be developed to predict the binding affinity of a series of esters to a particular receptor. The resulting model might show that lipophilicity and the presence of a specific electronic feature are key determinants of binding. Such models are valuable for guiding the design of new molecules with desired biological properties and for prioritizing compounds for further experimental testing. The statistical quality of QSAR models is crucial and is assessed using various metrics such as the correlation coefficient (r2) and the cross-validated correlation coefficient (q2). researchgate.net
Table 3: Illustrative Molecular Descriptors for QSAR Modeling of this compound and Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Molar Refractivity | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Analog 1 | 156.22 | 2.3 | 45.6 | 10.5 |
| This compound | 170.25 | 2.8 | 50.2 | 8.2 |
| Analog 2 | 184.28 | 3.1 | 54.8 | 5.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the components of a QSAR study.
A hypothetical QSAR equation derived from such data might look like: log(1/IC50) = 0.5 * LogP - 0.02 * Molecular Weight + 1.2
This equation would suggest that higher lipophilicity (LogP) and lower molecular weight contribute positively to the biological activity of this class of compounds.
Occurrence and Distribution of Ethyl Alpha Allylisovalerate in Biological and Environmental Systems Non Human Focus
Investigation of Natural Occurrence in Plant Species and Microorganisms
The natural occurrence of ethyl alpha-allylisovalerate in biological systems is not well-documented in scientific literature. However, the presence of structurally related compounds, such as allyl isovalerate and ethyl isovalerate, in various plant species and fermented products suggests the potential for its formation in matrices where the necessary precursors—allyl alcohol and isovaleric acid (or its corresponding acyl-CoA)—are present.
While direct detection of this compound in essential oils and plant extracts has not been reported, its constituent parts suggest a plausible, albeit unconfirmed, natural presence. Allyl esters are known components of some essential oils, contributing to their characteristic aromas. For instance, allyl isovalerate is recognized as a fragrance ingredient that can be derived from natural sources or synthesized. cosmileeurope.eu
Ethyl isovalerate is a more commonly identified natural ester, found in a variety of fruits and fermented beverages. It is known for its fruity, apple-like aroma and contributes to the flavor profiles of apples, pineapples, and strawberries, as well as wine and beer. oup.com Given that plants possess the enzymatic machinery to produce both allyl groups (as part of terpenoid biosynthesis) and isovalerate moieties (from amino acid catabolism), the potential for the enzymatic or spontaneous formation of this compound exists, particularly in decaying plant matter or during fermentation processes where various alcohols and acids are present.
Below is a table summarizing the known occurrences of the related esters, which may indicate environments where this compound could potentially be found.
Table 1: Documented Occurrences of Related Esters in Natural Sources
| Compound | Natural Source | Reference(s) |
| Allyl Isovalerate | Used as a fragrance component, can be from natural raw materials. | cosmileeurope.eu |
| Ethyl Isovalerate | Apples, Pineapples, Strawberries, Wine, Beer, Qingke barley fresh noodles. | oup.com |
The biosynthesis of esters in plants is a complex process involving multiple pathways that provide the necessary alcohol and acyl-CoA precursors. For a branched-chain allyl ester like this compound, the precursors would be allyl alcohol and isovaleryl-CoA.
Isovaleryl-CoA Biosynthesis: Branched-chain esters are typically derived from the catabolism of branched-chain amino acids. frontiersin.org Isovaleryl-CoA is an intermediate in the degradation of leucine. This pathway is well-established in plants and microorganisms.
Allyl Alcohol Biosynthesis: The allyl group is a three-carbon unsaturated hydrocarbon. In plants, the precursors for such structures are typically derived from the terpenoid biosynthesis pathway, specifically from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). While the direct biosynthesis of allyl alcohol is not a primary route, allylic precursors are common.
Ester Formation: The final step in the biosynthesis of an ester is the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). frontiersin.org These enzymes exhibit a degree of substrate promiscuity, meaning they can potentially accept a range of alcohols and acyl-CoAs. Therefore, if both allyl alcohol and isovaleryl-CoA are present in the same cellular compartment, an AAT could catalyze the formation of allyl isovalerate. The formation of the "alpha-allyl" structure would imply a subsequent enzymatic or chemical rearrangement, the pathway for which is not established for this specific compound in biological systems.
The biosynthesis of triterpene esters, for example, involves the acylation of a triterpene skeleton, a process that relies on acyltransferases. nih.gov This highlights the capability of plants to esterify complex molecules.
Table 2: Key Precursors and Enzymes in the Biosynthesis of Related Esters
| Precursor/Enzyme | Role in Biosynthesis | Pathway | Reference(s) |
| Leucine | Precursor to isovaleryl-CoA | Amino Acid Catabolism | frontiersin.org |
| Isopentenyl Pyrophosphate (IPP) | Precursor for allyl groups | Terpenoid Biosynthesis | |
| Alcohol Acyltransferase (AAT) | Catalyzes ester formation | Ester Biosynthesis | frontiersin.org |
| Acyl-CoA Synthetase | Activates fatty acids to acyl-CoAs | Lipid Metabolism | aocs.org |
Analytical Methodologies for Trace Detection in Non-Human Biological Matrices (e.g., GC-MS methods for complex samples)
The detection of trace levels of volatile compounds like this compound in complex biological matrices such as plant tissues or microbial cultures typically employs gas chromatography-mass spectrometry (GC-MS). This technique is well-suited for separating volatile and semi-volatile compounds and providing both qualitative and quantitative information.
A common approach involves headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. nih.govnih.gov This method allows for the extraction and concentration of volatile compounds from the sample's headspace without the need for solvents.
The general steps for the analysis would be:
Sample Preparation: Homogenization of the plant or microbial material in a sealed vial. The sample may be heated to increase the volatility of the target analytes.
Extraction: Exposure of an SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane) to the headspace of the sample.
Desorption and Separation: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are desorbed and transferred to the GC column. The compounds are separated based on their boiling points and interactions with the column's stationary phase.
Detection and Identification: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to spectral libraries. For quantification, an internal standard would be added to the sample prior to extraction. mdpi.com
Table 3: Typical GC-MS Parameters for the Analysis of Volatile Esters in Biological Matrices
| Parameter | Typical Conditions | Reference(s) |
| Extraction Technique | Headspace Solid-Phase Microextraction (HS-SPME) | nih.govnih.gov |
| SPME Fiber Coating | Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS | nih.gov |
| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) | jmaterenvironsci.com |
| Injector Temperature | 250 °C | jmaterenvironsci.com |
| Oven Temperature Program | Initial temperature of 40-50 °C, ramped to 250-300 °C | nih.govjmaterenvironsci.com |
| Carrier Gas | Helium | jmaterenvironsci.com |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| Mass Scan Range | m/z 40-500 | mdpi.com |
Environmental Distribution and Fate in Abiotic Systems
The environmental distribution and fate of this compound are not specifically studied. However, predictions can be made based on its chemical structure and the known behavior of similar short-chain, unsaturated esters.
Distribution: As a volatile organic compound (VOC), this compound released into the environment would primarily exist in the atmosphere. Its solubility in water is expected to be low. If released into soil, it would likely partition to the soil organic matter and the soil gas phase.
Fate: The primary degradation pathways for such esters in the environment are expected to be hydrolysis and biodegradation.
Hydrolysis: The ester linkage is susceptible to hydrolysis, which would break the molecule down into allyl alcohol and isovaleric acid. The rate of hydrolysis is dependent on pH and temperature.
Biodegradation: Microorganisms in soil and water are expected to be capable of degrading this compound. The presence of an unsaturated bond in the allyl group may increase its susceptibility to microbial attack compared to saturated esters. researchgate.net Studies on the anaerobic biodegradation of various alkyl esters have shown that the chemical structure significantly affects the rate and completeness of degradation. researchgate.net The degradation of short-chain phthalate (B1215562) esters by soil bacteria has been well-documented, indicating that microbial communities possess the enzymatic machinery to break down ester bonds. nih.gov
Table 4: Factors Influencing the Environmental Fate of Short-Chain Unsaturated Esters
| Environmental Process | Key Influencing Factors | Expected Outcome for this compound | Reference(s) |
| Hydrolysis | pH, Temperature | Degradation to allyl alcohol and isovaleric acid. | unife.it |
| Biodegradation | Microbial population, Oxygen availability, Temperature, pH | Mineralization to CO2 and water. | researchgate.netnih.gov |
| Volatility | Vapor pressure, Temperature | Partitioning to the atmosphere. | |
| Sorption | Soil organic matter content | Adsorption to soil particles, reducing bioavailability. |
Biological Activity Investigations of Ethyl Alpha Allylisovalerate and Its Analogues Non Clinical Context
In Vitro Studies on Molecular Targets
In the absence of specific data for Ethyl alpha-allylisovalerate, this section outlines the common assays used to determine potential interactions with enzymes and receptors.
Enzyme Inhibition or Modulation (e.g., related to α-glucosidase inhibitory activity of derivatives)
No studies were identified that specifically investigated the α-glucosidase inhibitory activity of this compound. Generally, α-glucosidase inhibition assays are performed in vitro to screen compounds for potential anti-diabetic properties. These assays measure the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose. A reduction in enzyme activity suggests that the compound could potentially slow down carbohydrate digestion and absorption. The results of such assays are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%. researchgate.netnih.govresearchgate.netnih.gov
Receptor Binding Assays
There is no available information from receptor binding assays for this compound. Receptor binding assays are a standard method in pharmacology to determine if a compound binds to a specific receptor. nih.govrevvity.com These assays can be designed in various formats, often using radiolabeled or fluorescently tagged ligands that compete with the test compound for binding to the receptor. The affinity of the compound for the receptor is then quantified, providing insights into its potential pharmacological effects. nih.gov
Antimicrobial Efficacy in Non-Clinical Models
No specific data on the antimicrobial efficacy of this compound was found. The following subsections describe the typical methods used to assess antibacterial and antifungal properties.
Antibacterial Activity Against Specific Microbial Strains
Information regarding the antibacterial activity of this compound against specific microbial strains is not available in the reviewed literature. Standard methods to determine antibacterial activity include broth dilution or agar (B569324) disk diffusion assays. These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. nih.govresearchgate.net
Antifungal Properties in In Vitro Assays
No studies were found that evaluated the antifungal properties of this compound. Antifungal susceptibility testing is typically conducted using in vitro assays similar to those for bacteria, such as broth microdilution, to determine the MIC of a compound against various fungal strains. nih.gov
Antioxidant Potential in Cell-Free and Cellular Assays
There is no specific information available on the antioxidant potential of this compound from either cell-free or cellular assays. The antioxidant capacity of a compound is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.gove3s-conferences.orgnih.govmdpi.comresearchgate.net These cell-free assays measure the compound's ability to neutralize stable free radicals. Cellular antioxidant assays, on the other hand, assess the ability of a compound to protect cells from oxidative stress induced by various agents.
Synthesis and Characterization of Derivatives and Analogues of Ethyl Alpha Allylisovalerate
Design Principles for Novel Ethyl alpha-allylisovalerate Derivatives
The design of new derivatives of this compound is guided by several key principles aimed at systematically modifying its physicochemical and biological properties. These principles often draw from established strategies in medicinal chemistry and materials science, even when not targeting a specific biological outcome. The core structure of this compound offers three primary sites for modification: the allylic moiety, the isovalerate moiety, and the alpha-carbon center.
Key Design Considerations:
Modulation of Steric Hindrance: Introducing bulky or sterically demanding groups at any of the three modification sites can influence the molecule's conformation and its interaction with biological macromolecules or its reactivity in chemical transformations.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the ester and the double bond. For instance, modifying the electronic properties of the allylic group can influence its susceptibility to oxidation or addition reactions.
Introduction of Functional Groups: Incorporating new functional groups such as hydroxyl, amino, or halogen moieties can impart new chemical reactivity and potential for further derivatization. This also allows for the exploration of new intermolecular interactions.
Conformational Rigidity/Flexibility: Modifications that introduce cyclic structures or rigid linkers can lock the molecule into specific conformations, which can be crucial for understanding structure-activity relationships. Conversely, increasing the flexibility of a particular moiety might be desirable in other contexts.
Chirality: The alpha-carbon of this compound is a stereocenter. The synthesis of enantiomerically pure or diastereomerically enriched derivatives is a critical design principle for investigating stereospecific interactions and reactions.
These design principles are often guided by computational modeling and a thorough understanding of the reactivity of the parent molecule.
Targeted Synthesis of Specific Derivative Classes
The synthesis of specific classes of this compound derivatives focuses on regioselective modifications at the allylic moiety, the isovalerate moiety, or the alpha-carbon center.
The double bond in the allylic group is a prime target for a variety of chemical transformations.
Oxidation and Epoxidation: The allylic double bond can be oxidized to form epoxides, diols, or other oxygenated derivatives. These reactions can introduce new stereocenters and functional groups for further elaboration.
Addition Reactions: Halogenation, hydrohalogenation, and other electrophilic additions across the double bond can be used to install a range of functional groups.
Metathesis: Cross-metathesis with other olefins provides a powerful tool for introducing a wide variety of substituents at the terminus of the allyl group.
Palladium-Catalyzed C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed C-H activation, could potentially be employed to directly functionalize the allylic positions. nih.gov
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Epoxidation | m-CPBA, CH2Cl2 | Ethyl alpha-(oxiran-2-ylmethyl)isovalerates |
| Dihydroxylation | OsO4 (cat.), NMO | Ethyl alpha-(2,3-dihydroxypropyl)isovalerates |
| Bromination | Br2, CCl4 | Ethyl alpha-(2,3-dibromopropyl)isovalerates |
| Cross-Metathesis | Grubbs' catalyst, substituted olefin | Substituted allylic derivatives |
The isovalerate portion of the molecule can be modified to alter its steric bulk and lipophilicity.
Homologation: Standard chain-extension methodologies can be used to synthesize analogues with longer or more complex alkyl chains in place of the isobutyl group.
Functionalization of the Alkyl Chain: While less reactive than the allylic moiety, the isovalerate chain can be functionalized through radical halogenation followed by nucleophilic substitution to introduce polar groups.
Synthesis from Alternative Carboxylic Acids: A straightforward approach to isovalerate moiety modification is to utilize different branched-chain carboxylic acids in the initial esterification step. Isovaleric acid itself can be synthesized or derivatized through various known methods. wikipedia.orgthegoodscentscompany.com
| Modification Strategy | Synthetic Approach | Resulting Analogue Class |
| Chain Elongation | Use of homologous carboxylic acids in synthesis | Ethyl alpha-allyl-alkanoates |
| Introduction of Heteroatoms | Synthesis from functionalized carboxylic acids | Heteroatom-substituted isovalerate analogues |
| Cyclization | Use of cycloalkyl carboxylic acids | Ethyl alpha-allyl-(cycloalkyl)carboxylates |
The alpha-carbon is activated by the adjacent ester group, making it amenable to deprotonation and subsequent reaction with electrophiles.
Enolate Alkylation: The formation of an enolate from this compound, typically using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), allows for the introduction of a second substituent at the alpha-position. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This is a powerful method for creating quaternary carbon centers.
Reactions with Electrophiles: The enolate can react with a variety of electrophiles other than alkyl halides, such as aldehydes (in an aldol-type reaction), ketones, and acyl chlorides.
Decarboxylative Allylation Approaches: While not directly applicable to the pre-formed ester, related strategies involving the decarboxylative allylation of amino acids and their esters highlight advanced methods for forming C-C bonds at the alpha-position. acs.orgnih.gov
| Reaction | Key Reagents | Product Type |
| Alpha-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | Ethyl alpha-allyl-alpha-alkylisovalerates |
| Aldol Reaction | 1. LDA, THF, -78 °C; 2. RCHO | Ethyl alpha-allyl-beta-hydroxyisovalerate derivatives |
| Acylation | 1. LDA, THF, -78 °C; 2. RCOCl | Ethyl alpha-allyl-beta-ketoisovalerate derivatives |
Structure-Activity Relationship (SAR) Studies of Derivatives in Non-Clinical Biological Assays
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of the synthesized derivatives with their effects in non-clinical biological assays. researchgate.net While specific SAR data for this compound derivatives is not extensively published, the principles of such studies can be outlined based on common practices in medicinal chemistry.
The goal is to understand how modifications at the allylic moiety, the isovalerate moiety, and the alpha-carbon center influence a particular biological activity. This is typically an iterative process of design, synthesis, and testing.
Allylic Moiety Modifications: The introduction of polar groups (e.g., hydroxyl, amino) could enhance aqueous solubility and introduce new hydrogen bonding interactions. The saturation of the double bond would probe the importance of this feature for biological activity.
Isovalerate Moiety Modifications: Varying the size and lipophilicity of the isovalerate group can provide insights into the nature of the binding pocket of a biological target. For example, a systematic increase in chain length could reveal an optimal size for interaction.
Alpha-Carbon Modifications: The introduction of a second substituent at the alpha-carbon can significantly alter the molecule's three-dimensional shape. Comparing the activity of enantiomers can reveal stereospecific binding requirements.
A hypothetical SAR study might involve synthesizing a library of derivatives and testing them in an enzyme inhibition assay or a cell-based assay. The results would then be analyzed to identify key structural features that contribute to or detract from the observed activity. For instance, studies on other ester compounds have shown that both steric and electronic properties are critical for their biological function. nih.govnih.govresearchgate.net
Applications of this compound as a Building Block in Complex Organic Synthesis
This compound, with its multiple functional groups, serves as a versatile building block for the synthesis of more complex molecules.
Claisen Rearrangement: The ester enolate of this compound can potentially undergo a Claisen rearrangement to form a γ,δ-unsaturated carboxylic acid derivative. This is a powerful C-C bond-forming reaction that sets two new stereocenters.
Tandem Reactions: The presence of both an ester and an olefin allows for the design of tandem reaction sequences. For example, a reaction at the double bond could be followed by an intramolecular reaction involving the ester group.
Access to Chiral Scaffolds: Enantioselective synthesis of this compound derivatives can provide access to chiral building blocks that can be incorporated into the total synthesis of natural products or other complex targets. The allylic group is particularly useful as it can be further elaborated into various functionalities.
The strategic placement of functional groups in this compound makes it a potentially valuable starting material for the synthesis of polyketides, amino acids, and other classes of organic molecules.
Q & A
Q. How can interdisciplinary teams align methodologies when studying this compound’s applications in medicinal and materials chemistry?
- Methodological Answer : Use shared electronic lab notebooks (ELNs) with version control (e.g., LabArchives) to standardize protocols. Hold cross-disciplinary review meetings to reconcile terminology (e.g., "yield" in organic synthesis vs. "efficiency" in catalysis). Cite domain-specific guidelines (e.g., CONSORT for bioassays ; ACS Style Guide for syntheses ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
